Cyclohexylphosphoramidic dichloride
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Overview
Description
Cyclohexylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphoramidic dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylphosphoramidic dichloride can be synthesized through the reaction of cyclohexylamine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows:
Cyclohexylamine+Phosphorus Oxychloride→Cyclohexylphosphoramidic Dichloride+HCl
The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding phosphoramidates and phosphoramidines.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylphosphoramidic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base such as triethylamine.
Hydrolysis: Occurs readily in aqueous environments or with the addition of water.
Major Products:
Substitution Reactions: Yield cyclohexylphosphoramidates or phosphoramidines.
Hydrolysis: Produces cyclohexylphosphoramidic acid and hydrochloric acid.
Scientific Research Applications
Cyclohexylphosphoramidic dichloride has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphoramidate prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexylphosphoramidic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphoramidate or phosphoramidine derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the chloride ions are displaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Cyclohexylphosphoramidic dichloride can be compared with other similar compounds such as:
Cyclohexylphosphonic Dichloride: Similar in structure but contains a phosphonic acid moiety instead of a phosphoramidic group.
Cyclohexylphosphorodichloridate: Contains a phosphorodichloridate group, differing in its reactivity and applications.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
N-dichlorophosphorylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRHOUYTVNNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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